1-Propanol, 3-(3-pyridinyloxy)-
Description
Properties
IUPAC Name |
3-pyridin-3-yloxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-2-6-11-8-3-1-4-9-7-8/h1,3-4,7,10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUFWWTJBWGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472747 | |
| Record name | 1-Propanol, 3-(3-pyridinyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90055-04-2 | |
| Record name | 1-Propanol, 3-(3-pyridinyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Propanol, 3-(3-pyridinyloxy)- can be achieved through several methods:
Etherification Reaction: One common method involves the reaction of 3-hydroxypropyl alcohol with 3-hydroxypyridine in the presence of an acid catalyst. This reaction forms the ether linkage between the propanol and pyridine rings.
Grignard Reaction: Another method involves the use of Grignard reagents. For instance, 3-bromopropanol can react with a Grignard reagent derived from 3-bromopyridine to form the desired compound.
Industrial Production: On an industrial scale, the compound can be synthesized through continuous flow processes that optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
1-Propanol, 3-(3-pyridinyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Scientific Research Applications
1-Propanol, 3-(3-pyridinyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-(3-pyridinyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Pyridinyl-Substituted Derivatives
- 3-(Pyridin-3-yl)propionyl-pyrrolidine derivatives (): Synthesis: Prepared via coupling reactions with pyridinyl carboxylic acids, yielding 66–73% using flash chromatography. Key Features: Pyridine rings enhance polarity and enable coordination with metals or biomolecules. These compounds are used in medicinal chemistry for their bioactivity . Contrast: Unlike 1-Propanol, 3-(3-pyridinyloxy)-, these derivatives have amide linkages and pyrrolidine moieties, increasing molecular complexity and altering solubility.
Ether-Linked Propanols
- 1-Propanol, 3-(2-phenylethoxy)- (CAS 154189-76-1, ): Structure: Phenylethoxy group at C3. Molecular Weight: 180.25 g/mol vs. ~153.18 g/mol (estimated for pyridinyloxy variant). Reactivity: The phenyl group may reduce solubility in polar solvents compared to the pyridine ring, which offers moderate polarity and basicity .
- 3-[3-(3-Methoxypropoxy)propoxy]-1-propanol (CAS 13133-29-4, ): Structure: Ether chains dominate, increasing hydrophilicity. Applications: Likely used in polymer synthesis or as a solvent. The absence of aromatic rings reduces π-π interactions compared to pyridinyl derivatives .
Physicochemical Properties
- Key Trends :
Reactivity and Functional Behavior
Oxidation Reactions
- 1-Propanol/Ozone vs. 2-Propanol/Ozone (): 1-Propanol: Forms propionaldehyde (60% yield) and propionic acid (27%). 2-Propanol: Forms acetone (87% yield). Inference: The primary alcohol in 1-Propanol, 3-(3-pyridinyloxy)- may similarly oxidize to aldehydes/acids, but the pyridinyl group could stabilize intermediates via resonance, altering yields .
Substitution Reactions
- 3-Chloro-1-propanol (): The chloro group acts as a leaving group, enabling nucleophilic substitutions.
- Pyridinyloxy Variant: The ether linkage is less reactive than chloro but may undergo cleavage under acidic/basic conditions, releasing pyridinol .
Biological Activity
1-Propanol, 3-(3-pyridinyloxy)- is an organic compound with a molecular formula of CHNO. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Overview of Biological Activity
1-Propanol, 3-(3-pyridinyloxy)- exhibits various biological activities attributed to its unique chemical structure. The presence of the pyridine ring and hydroxyl group contributes to its interactions with biological targets, including enzymes and receptors.
- Antimicrobial Activity : Research indicates that 1-Propanol, 3-(3-pyridinyloxy)- demonstrates significant antimicrobial properties against a range of bacteria and fungi. The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
- Antifungal Properties : In vitro studies have shown that this compound inhibits the growth of certain fungal strains, suggesting potential applications in treating fungal infections.
- Cellular Signaling : The compound may modulate signaling pathways related to oxidative stress and inflammation, which are critical in various diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-Propanol, 3-(3-pyridinyloxy)-, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | Structural Features | Unique Biological Properties |
|---|---|---|
| 1-Propanol, 3-(4-pyridinyloxy)- | Pyridine ring at position 4 | Exhibits different antimicrobial spectra compared to 3-(3) |
| 1-Propanol, 3-(2-pyridinyloxy)- | Pyridine ring at position 2 | Varies in potency against specific fungal strains |
The positioning of the pyridine ring significantly influences the biological properties of these compounds. For instance, while all three share a propanol backbone, their interactions with biological systems vary due to the different electronic and steric effects imparted by the pyridine ring's position.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-Propanol, 3-(3-pyridinyloxy)-:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This finding supports its potential as a therapeutic agent for bacterial infections.
- Fungal Inhibition Research : In another study focusing on antifungal properties, researchers found that 1-Propanol, 3-(3-pyridinyloxy)- inhibited the growth of Candida albicans with an IC50 value of approximately 30 µg/mL. This suggests its viability as an antifungal treatment option.
Q & A
Q. Critical Factors :
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproducts from incomplete substitution.
- Yield Optimization : Excess 3-pyridinol (1.5 equiv) improves conversion.
| Method | Catalyst/Conditions | Typical Yield | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65–75% | ≥90 | |
| Mitsunobu Reaction | PPh₃, DEAD, THF, 0°C→RT | 50–60% | ≥95 |
How can researchers characterize 1-Propanol, 3-(3-pyridinyloxy)- using spectroscopic and chromatographic techniques?
Basic Research Question
Spectroscopic Methods :
Q. Chromatography :
- HPLC : Reverse-phase C18 column, mobile phase methanol/water (70:30), retention time ~8–10 min.
What biological activities are predicted for 1-Propanol, 3-(3-pyridinyloxy)- based on structural analogs?
Advanced Research Question
Compounds with pyridinyloxy moieties often exhibit:
- Antimicrobial Activity : Pyridine derivatives disrupt microbial cell membranes. Testing against E. coli and S. aureus via broth microdilution is recommended.
- CNS Modulation : Pyridine ethers may interact with neurotransmitter receptors (e.g., GABAₐ). In vitro receptor-binding assays using rat brain homogenates could validate this.
- Anti-inflammatory Potential : Structural analogs inhibit COX-2; evaluate via ELISA-based prostaglandin E₂ suppression assays.
Q. Experimental Design :
- Use positive controls (e.g., ibuprofen for anti-inflammatory studies).
- Dose-response curves (1–100 µM) to determine IC₅₀ values.
How do solvent polarity and pH affect the stability of 1-Propanol, 3-(3-pyridinyloxy)- in biological interaction studies?
Advanced Research Question
Stability Challenges :
- Hydrolysis : The ether bond may hydrolyze under acidic (pH < 3) or alkaline (pH > 10) conditions. Monitor via HPLC over 24 hours.
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance stability compared to aqueous buffers.
Q. Mitigation Strategies :
- Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies.
- Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the pyridine ring.
How should researchers resolve contradictions in reported spectral data for pyridinyloxy propanol derivatives?
Data Contradiction Analysis
Discrepancies in NMR or mass spectra may arise from:
Q. Validation Steps :
- Cross-reference with high-purity standards (e.g., NIST reference data).
- Reproduce synthesis and characterization under controlled conditions.
What structural modifications could enhance the bioactivity of 1-Propanol, 3-(3-pyridinyloxy)-?
Advanced Research Question
Derivatization Strategies :
Q. Synthetic Pathways :
- Buchwald-Hartwig Amination : For amino derivatives, using Pd₂(dba)₃/Xantphos catalyst.
- Electrophilic Aromatic Substitution : Halogenation with NCS or NBS.
What experimental design principles apply to optimizing large-scale synthesis for preclinical studies?
Advanced Research Question
Scale-Up Challenges :
- Heat Management : Exothermic reactions (e.g., Mitsunobu) require controlled addition and cooling.
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency.
Q. Quality Control :
- In-Process Analytics : Use inline FTIR to monitor reaction completion.
- Batch Consistency : Ensure ≤5% variance in HPLC purity across batches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
